molecular formula C22H19FN4OS B2718293 N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide CAS No. 1297612-87-3

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide

Cat. No. B2718293
CAS RN: 1297612-87-3
M. Wt: 406.48
InChI Key: UJGYMYBFPFXCCW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzyl group, a fluorophenyl group, a thiazole ring, and a pyrazolidine ring. The presence of these groups could potentially confer a variety of chemical properties and reactivities to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the thiazole ring might be synthesized through a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and benzyl groups are likely to be planar due to the sp2 hybridization of their carbon atoms. The thiazole and pyrazolidine rings introduce additional complexity to the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For instance, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .

properties

IUPAC Name

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-11,18-19,25-26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOCPIPPSYLMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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